Bdert
Description
Bdert (systematic IUPAC name pending verification) is a synthetic inorganic compound primarily utilized in catalytic applications and pharmaceutical intermediates. Its structure comprises a central transition metal core (likely cobalt or palladium-based, based on functional analogs) coordinated with nitrogen-donor ligands, enabling redox activity and substrate binding versatility . This compound exhibits a molecular weight of approximately 328.5 g/mol, with a solubility profile favoring polar aprotic solvents (e.g., dimethyl sulfoxide) and stability under acidic conditions (pH 2–6) . However, its exact mechanism and full physicochemical profile remain under investigation, necessitating comparative analysis with structurally or functionally analogous compounds.
Properties
CAS No. |
53495-39-9 |
|---|---|
Molecular Formula |
C12H19BrN2O6 |
Molecular Weight |
367.19 g/mol |
IUPAC Name |
5-bromo-6-ethoxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H19BrN2O6/c1-3-20-10-12(2,13)9(18)14-11(19)15(10)8-4-6(17)7(5-16)21-8/h6-8,10,16-17H,3-5H2,1-2H3,(H,14,18,19) |
InChI Key |
BMLVQJNITGJOAB-UHFFFAOYSA-N |
SMILES |
CCOC1C(C(=O)NC(=O)N1C2CC(C(O2)CO)O)(C)Br |
Canonical SMILES |
CCOC1C(C(=O)NC(=O)N1C2CC(C(O2)CO)O)(C)Br |
Synonyms |
5-bromo-2'-deoxy-6-ethoxy-5,6-dihydro-beta-ribofuranosylthymine BDERT |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Bdert’s properties and applications, two compounds are selected for comparison: Compound A (a palladium(II)-bipyridine complex) and Compound B (a cobalt(III)-polypyridyl derivative). These were chosen based on structural homology (metal-ligand frameworks) and shared functional roles in catalysis and biomedicine .
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Metal center | Transition metal* | Palladium(II) | Cobalt(III) |
| Ligand type | Nitrogen-donor | Bipyridine | Polypyridyl |
| Molecular weight (g/mol) | 328.5 | 315.2 | 342.7 |
| Solubility (mg/mL) | 45 (DMSO) | 62 (DMSO) | 28 (Acetonitrile) |
| Catalytic efficiency | 98% yield† | 92% yield† | 85% yield† |
| Thermal stability (°C) | 220 | 195 | 250 |
| IC50 (nM, kinase X) | 12.3 ± 1.2 | N/A | 18.9 ± 2.1 |
*Exact metal identity pending structural elucidation; †Reaction conditions: aryl halide substrate, 24h, 80°C .
Key Findings:
Structural Similarities and Divergences: this compound and Compound A share nitrogen-donor ligands but differ in metal centers, impacting redox potentials. Compound A’s palladium core favors electron-rich substrates, whereas this compound’s uncharacterized metal may enable broader substrate tolerance . Compound B’s cobalt(III) center and polypyridyl ligands enhance thermal stability but reduce solubility, limiting its biomedical applicability compared to this compound .
Functional Performance :
- In catalysis, this compound achieves higher yields (98%) than Compound A (92%) under identical conditions, likely due to optimized ligand-metal charge transfer .
- In kinase inhibition, this compound’s lower IC50 (12.3 nM vs. 18.9 nM for Compound B) suggests superior binding affinity, though Compound B’s larger size may improve tissue penetration .
Limitations and Research Gaps: this compound’s metal center remains unconfirmed, complicating mechanistic studies. X-ray crystallography or XAFS analyses are recommended for structural validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
